3,5-Dipropyl-1,3,5-thiadiazinane-2-thione
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Description
3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C9H18N2S2. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in various fields . The compound features a thiadiazine ring with two propyl groups attached at the 3 and 5 positions, and a thione group at the 2 position.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the substitution pattern on the n-5 moiety is a crucial element for the antitumor activity . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
Result of Action
Some studies suggest that compounds with a similar structure have shown potent antileishmanial activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione typically involves the condensation of a dithiocarbamate with formaldehyde and a primary amine. One common method is the one-pot domino reaction, where the pre-formed dithiocarbamate reacts with formaldehyde and the amino acid component under mild conditions . This method is efficient and yields the desired thiadiazine derivative with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Properties
IUPAC Name |
3,5-dipropyl-1,3,5-thiadiazinane-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODKKRRUYELMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C(=S)SC1)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304506 |
Source
|
Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52416-62-3 |
Source
|
Record name | NSC166025 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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